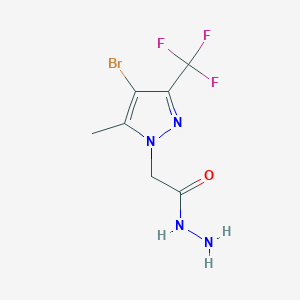

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N4O/c1-3-5(8)6(7(9,10)11)14-15(3)2-4(16)13-12/h2,12H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRHJYJWEYIYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NN)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.

The molecular formula of this compound is C8H8BrF3N2O, with a molecular weight of 301.06 g/mol. Its structure includes a pyrazole ring, which is known for conferring significant biological activity to its derivatives.

| Property | Value |

|---|---|

| Chemical Formula | C8H8BrF3N2O |

| Molecular Weight | 301.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1004644-67-0 |

| Appearance | Powder |

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), lung cancer, and colorectal cancer cells. For instance, the combination of certain pyrazole derivatives with doxorubicin has shown a significant synergistic effect in enhancing cytotoxicity against breast cancer cells .

Case Study:

A study investigated the effects of various pyrazole derivatives on MDA-MB-231 cells, revealing that those with bromine and chlorine substituents exhibited higher cytotoxicity. The combination treatment resulted in increased apoptosis and cell death, indicating a promising avenue for developing new cancer therapies .

Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. They have been shown to inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. The exact mechanisms often involve the modulation of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has been documented in several studies. For example, certain synthesized pyrazole carboxamides demonstrated notable antifungal activity against various pathogens. This suggests that this compound may also possess similar properties, warranting further investigation into its spectrum of antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are significantly influenced by their structural components. Substituents on the pyrazole ring can enhance or diminish activity against specific biological targets. For example, the presence of halogen atoms (like bromine or chlorine) has been correlated with increased potency in anticancer assays .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their substituent differences:

Key Observations :

Research and Application Trends

- Medicinal Chemistry : Trifluoromethyl groups improve pharmacokinetic profiles by resisting oxidative metabolism, making these compounds candidates for kinase inhibitors or antimicrobial agents .

- Agrochemicals : Bromo and chloro substituents enhance pesticidal activity, as seen in pyrazole-based herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.